molecular formula C8H15NO6 B12410171 N-Acetyl-D-mannosamine-d3

N-Acetyl-D-mannosamine-d3

Cat. No.: B12410171
M. Wt: 224.23 g/mol
InChI Key: MBLBDJOUHNCFQT-HDNZWDLHSA-N
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Description

N-Acetyl-D-mannosamine-d3 is a deuterated form of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids are involved in various biological processes, including cell-cell communication, microbial pathogenesis, and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

N-Acetyl-D-mannosamine is commercially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the base-catalyzed epimerization of N-Acetyl-D-glucosamine .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.

    Reduction: Reduced forms of N-Acetyl-D-mannosamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-D-glucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.

    N-Acetylneuraminic Acid: A sialic acid that is biosynthesized from N-Acetyl-D-mannosamine.

    N-Acetyl-D-galactosamine: Another hexosamine monosaccharide involved in glycosylation processes.

Uniqueness

N-Acetyl-D-mannosamine-d3 is unique due to its role as a direct precursor in the biosynthesis of sialic acids. Its deuterated form makes it particularly useful in research applications involving isotopic labeling and tracing of metabolic pathways .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3

InChI Key

MBLBDJOUHNCFQT-HDNZWDLHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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